

solubility of 4-Bromo-6-methylpyridin-2-ol in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-6-methylpyridin-2-ol**

Cat. No.: **B1290467**

[Get Quote](#)

Technical Guide: Solubility Profile of 4-Bromo-6-methylpyridin-2-ol

Abstract

This technical guide addresses the solubility of **4-Bromo-6-methylpyridin-2-ol**, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of precise quantitative solubility data for this specific compound in the public domain, this document provides a framework for its solubility determination. It includes a general, robust experimental protocol for solubility assessment and presents a logical workflow for its synthesis, which is often a precursor to its use in further reactions. This guide is intended to equip researchers with the necessary methodologies to evaluate the solubility of **4-Bromo-6-methylpyridin-2-ol** and similar compounds in common organic solvents, a critical parameter for its application in drug discovery and development.

Introduction to 4-Bromo-6-methylpyridin-2-ol

4-Bromo-6-methylpyridin-2-ol, with the chemical formula C_6H_6BrNO , is a heterocyclic organic compound.^[1] Its structure, featuring a pyridine ring with bromo, methyl, and hydroxyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The solubility of such a compound is a fundamental physical property that dictates its handling, reaction conditions,

formulation, and bioavailability. Understanding its solubility in various organic solvents is therefore essential for its effective utilization in research and development.

While specific quantitative data for **4-Bromo-6-methylpyridin-2-ol** is not readily available in public literature, data on structurally related compounds can offer some insights. For instance, the related compound 4-Bromo-6-methylpyridine-2-carbonitrile is noted to be soluble in DMSO. [2] Another similar molecule, 4-Bromo-2-methylpyridine, is described as a liquid that is miscible with dichloromethane but immiscible with water.[3][4] These examples suggest that **4-Bromo-6-methylpyridin-2-ol** is likely to exhibit solubility in polar aprotic and some non-polar organic solvents.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL or mol/L) for **4-Bromo-6-methylpyridin-2-ol** in a range of common organic solvents has not been published in peer-reviewed literature or publicly accessible databases. The determination of this data requires empirical testing. The following section outlines a standard protocol for such a determination.

Table 1: Solubility of **4-Bromo-6-methylpyridin-2-ol** in Common Organic Solvents

Solvent	Chemical Formula	Type	Quantitative Solubility (g/L)	Temperature (°C)
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	Data Not Available	25
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	Data Not Available	25
Dichloromethane (DCM)	CH ₂ Cl ₂	Chlorinated	Data Not Available	25
Chloroform	CHCl ₃	Chlorinated	Data Not Available	25
Tetrahydrofuran (THF)	C ₄ H ₈ O	Ether	Data Not Available	25
Acetonitrile (ACN)	C ₂ H ₃ N	Polar Aprotic	Data Not Available	25
Ethyl Acetate	C ₄ H ₈ O ₂	Ester	Data Not Available	25
Methanol	CH ₄ O	Polar Protic	Data Not Available	25
Ethanol	C ₂ H ₆ O	Polar Protic	Data Not Available	25
Toluene	C ₇ H ₈	Aromatic	Data Not Available	25
Hexanes	C ₆ H ₁₄	Nonpolar	Data Not Available	25

Researchers are encouraged to use the experimental protocol provided in Section 3 to populate this table.

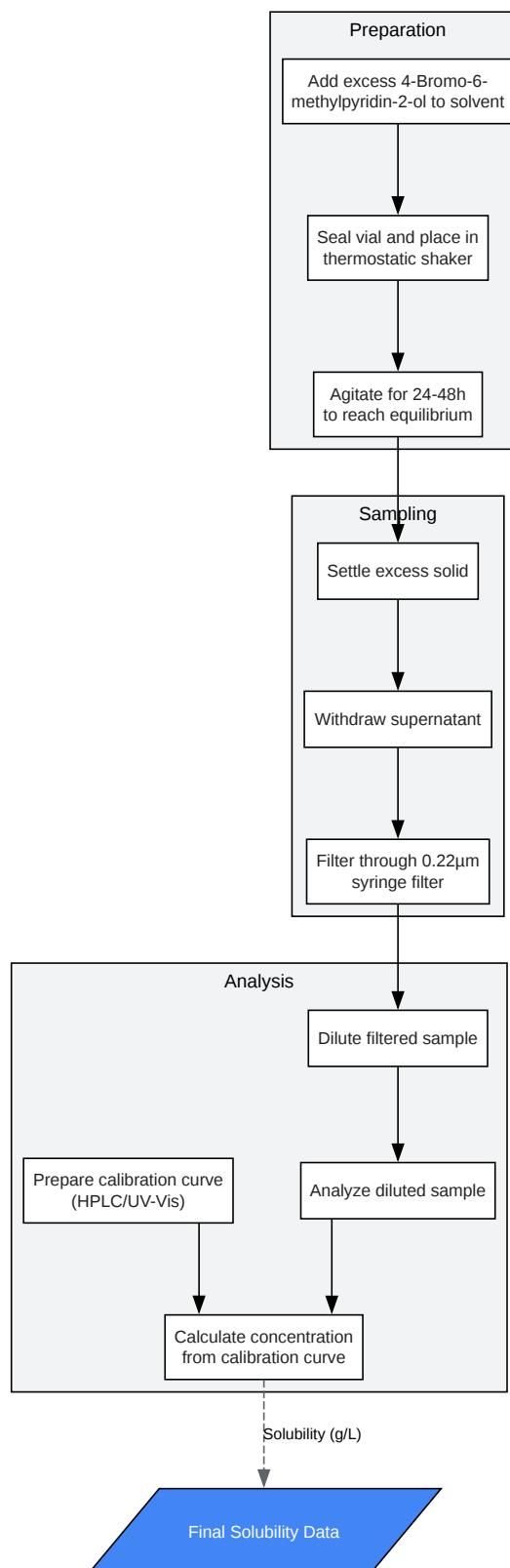
Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **4-Bromo-6-methylpyridin-2-ol** using the widely accepted shake-flask method followed by quantitative analysis.

Objective: To determine the mass of **4-Bromo-6-methylpyridin-2-ol** that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

- **4-Bromo-6-methylpyridin-2-ol** (solid)
- Selected organic solvents (analytical grade)
- Scintillation vials or flasks with screw caps
- Thermostatically controlled shaker or water bath
- Analytical balance
- Syringe filters (0.22 µm, solvent-compatible)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes


Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **4-Bromo-6-methylpyridin-2-ol** to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The excess solid is crucial to ensure saturation.
 - Seal the vials to prevent solvent evaporation.[\[5\]](#)

- Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).[5]
- Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to let the excess solid settle.[5]
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
- Quantitative Analysis (HPLC/UV-Vis):
 - Calibration Curve: Prepare a series of standard solutions of **4-Bromo-6-methylpyridin-2-ol** of known concentrations in the chosen solvent.[5] Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard. Plot a graph of absorbance/peak area versus concentration to create a calibration curve.[5]
 - Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.[5]
 - Measure the absorbance or peak area of the diluted sample.
- Calculation:
 - Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.[5]
 - Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.[5]

Visualization of Related Workflows

To effectively utilize **4-Bromo-6-methylpyridin-2-ol**, it is often synthesized as a precursor for more complex molecules. A common reaction for related bromo-pyridine compounds is the Suzuki cross-coupling reaction.^[6] The following diagrams illustrate a general workflow for solubility determination and a representative synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Workflow for Experimental Solubility Determination.

Caption: Representative Synthetic Pathway via Suzuki Coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-6-methylpyridin-2-ol | C6H6BrNO | CID 23149472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8 | Sun-shinechem [sun-shinechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of 4-Bromo-6-methylpyridin-2-ol in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290467#solubility-of-4-bromo-6-methylpyridin-2-ol-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com